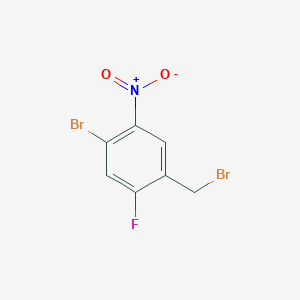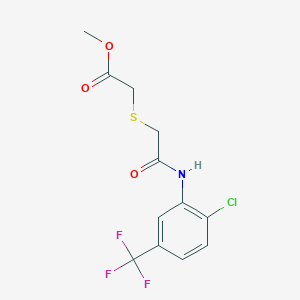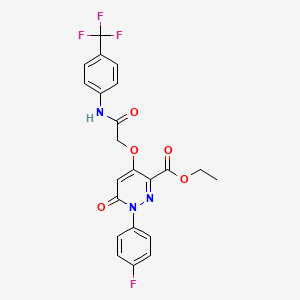![molecular formula C16H29N3OS B2404813 N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide CAS No. 1797379-04-4](/img/structure/B2404813.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide, also known as CTX-0294885, is a small molecule inhibitor that has shown promise in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide is a selective inhibitor of the protein kinase C (PKC) theta isoform, which is involved in various cellular processes, including T cell activation, cytokine production, and inflammation. By inhibiting PKC theta, this compound can modulate the immune response and reduce inflammation. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the inhibition of downstream signaling pathways and the modulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of PKC theta activity, the modulation of immune response, and the reduction of inflammation. In preclinical studies, this compound has been shown to improve cardiac function and reduce the risk of heart failure. This compound has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has several advantages for lab experiments, including its selectivity for PKC theta, its ability to modulate the immune response and reduce inflammation, and its potential therapeutic effects in various diseases. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity, its limited solubility, and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide, including:
1. Further studies to determine the optimal dosage and administration of this compound in different diseases.
2. Studies to investigate the potential synergistic effects of this compound with other drugs or therapies.
3. Studies to investigate the potential toxicity and side effects of this compound in different cell types and animal models.
4. Studies to investigate the potential therapeutic effects of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases.
5. Studies to investigate the mechanism of action of this compound and its downstream signaling pathways.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potential therapeutic effects in various diseases. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to determine the optimal dosage and administration of this compound in different diseases and to investigate its potential synergistic effects with other drugs or therapies.
Synthesemethoden
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been synthesized using different methods, including the reaction between 2-(ethylsulfanyl)cyclohexylamine and N-(1-cyano-1,2-dimethylpropyl)glycine followed by coupling with 1,1'-carbonyldiimidazole. The final product was purified by column chromatography and characterized by NMR and mass spectrometry. Other methods have also been reported, such as the use of 2-(ethylsulfanyl)cyclohexylamine and N-(1-cyano-1,2-dimethylpropyl)glycine ethyl ester followed by hydrolysis and coupling with 1,1'-carbonyldiimidazole.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases. In cardiovascular research, this compound has been shown to improve cardiac function and reduce the risk of heart failure.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(2-ethylsulfanylcyclohexyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3OS/c1-5-21-14-9-7-6-8-13(14)18-10-15(20)19-16(4,11-17)12(2)3/h12-14,18H,5-10H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVRAEIZMFVBDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCC1NCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2404733.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2404735.png)

![(E)-6-(4-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2404739.png)






![1,1-Dimethylethyl 4-{[(4-bromophenyl)-oxy]methyl}-1-piperidinecarboxylate](/img/structure/B2404753.png)